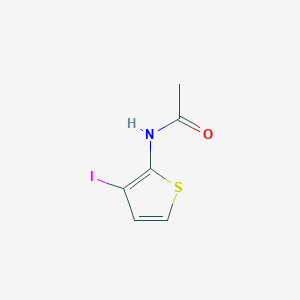
N-(3-Iodothiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Iodothiophen-2-yl)acetamide: is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atomThiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of N-(3-Iodothiophen-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 3-iodothiophene, which can be prepared by iodination of thiophene.
Acetylation: The 3-iodothiophene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form 3-iodothiophene-2-acetate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-Iodothiophen-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Iodothiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Material Science: The compound is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: It serves as a probe in biological studies to investigate the interaction of thiophene derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(3-Iodothiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
N-(3-Iodothiophen-2-yl)acetamide can be compared with other thiophene derivatives, such as:
N-(3-Cyanothiophen-2-yl)acetamide: This compound has a cyano group instead of an iodine atom, which affects its reactivity and biological activity.
N-(3-Bromothiophen-2-yl)acetamide: The bromine atom provides different electronic properties compared to iodine, influencing the compound’s behavior in chemical reactions.
N-(3-Chlorothiophen-2-yl)acetamide: Chlorine substitution results in distinct chemical and biological properties compared to the iodine derivative.
Properties
Molecular Formula |
C6H6INOS |
|---|---|
Molecular Weight |
267.09 g/mol |
IUPAC Name |
N-(3-iodothiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H6INOS/c1-4(9)8-6-5(7)2-3-10-6/h2-3H,1H3,(H,8,9) |
InChI Key |
QEOSSVRTVPKIIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















